molecular formula C8H10N2O3 B1391602 1-Isoxazol-3-ylpyrrolidine-3-carboxylic acid CAS No. 1086380-68-8

1-Isoxazol-3-ylpyrrolidine-3-carboxylic acid

Cat. No. B1391602
CAS RN: 1086380-68-8
M. Wt: 182.18 g/mol
InChI Key: FRRPMDVFPPQBQL-UHFFFAOYSA-N
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Description

“1-Isoxazol-3-ylpyrrolidine-3-carboxylic acid” is an organic compound that is mainly used in scientific experiments. It belongs to the category of Carboxylic Acids .


Molecular Structure Analysis

The molecular formula of this compound is C8 H10 N2 O3 and its molecular weight is 182.179 .

Scientific Research Applications

Neurochemical Studies

A variety of isoxazoles, structurally related to muscimol (a notable isoxazole), have been tested for their inhibitory effects on the uptake of gamma-aminobutyric acid (GABA) and other amino acids in rat brain slices. These studies include bicyclic derivatives of isoxazoles, which are found to be potent inhibitors of GABA uptake. This has implications in neurochemical research, particularly in understanding neurotransmitter systems and their regulation (Krogsgaard‐Larsen & Johnston, 1975).

Synthesis of Functionalized Isoxazoles

Isoxazoles are used as scaffolds for synthesizing highly functionalized derivatives. For instance, alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates serve as convenient scaffolds for creating new isoxazole-annulated heterocycles and carboxylic acid derivatives, which are significant in the synthesis of complex organic compounds (Ruano, Fajardo, & Martín, 2005).

Cycloaddition Reactions

Isoxazoles play a role in 1,3-dipolar cycloaddition reactions. For example, the reaction of nitrile oxides with pyrrolidine enamines yields isoxazole-4-carboxylates, which are further processed to create various heterocyclic compounds. This method is significant in the preparation of diverse nitrogen and oxygen-containing heterocycles (Jones et al., 1999; Jones et al., 2000; Jones et al., 1998).

Decarboxylative Coupling in Organic Chemistry

Isoxazole carboxylic acids are used in palladium-catalyzed decarboxylative coupling reactions. These reactions are important for synthesizing heteroaromatic biaryls, a class of compounds with numerous applications in organic and medicinal chemistry (Nandi et al., 2012).

Development of Peptide Mimetics

3-(1-Aminoalkyl)isoxazole-4-carboxylic acids are explored as peptide bond replacements. These compounds are synthesized and used to create pseudopeptide segments, contributing to the development of peptide mimetics, which have potential applications in drug design and development (Jones, Hollis, & Iley, 2000).

properties

IUPAC Name

1-(1,2-oxazol-3-yl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-8(12)6-1-3-10(5-6)7-2-4-13-9-7/h2,4,6H,1,3,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRPMDVFPPQBQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2=NOC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isoxazol-3-ylpyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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